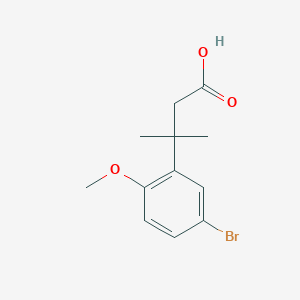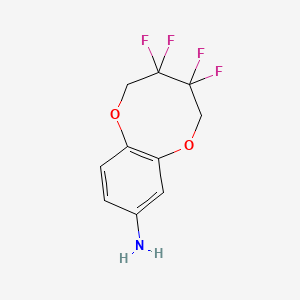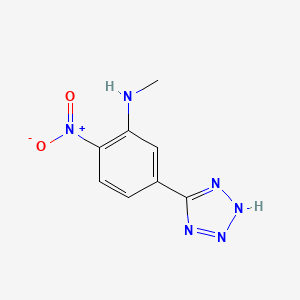
3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid: 3-(5-bromo-2-methoxyphenyl)propionic acid , is an organic compound with the chemical formula C10H11BrO3. It belongs to the class of phenylpropanoic acids and is commonly used in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes: The synthesis of 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid involves several steps. One common synthetic route is through the reaction of 5-bromo-2-methoxybenzaldehyde with malonic acid in the presence of a base. The resulting product is then decarboxylated to yield the desired compound.
Reaction Conditions:Starting Material: 5-bromo-2-methoxybenzaldehyde
Reagents: Malonic acid, base (e.g., sodium hydroxide)
Conditions: Reflux in a suitable solvent (e.g., ethanol or methanol)
Industrial Production Methods: Industrial production methods may vary, but the synthetic route described above can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Reactions: 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The bromine atom can be substituted with other functional groups.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation leads to carboxylic acids, while reduction yields alcohols.
Applications De Recherche Scientifique
3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to drug design and bioactive compounds.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Used in the synthesis of specialized materials.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid is unique in its structure, similar compounds include:
5-Bromo-2-methoxypyridine: Used as a building block in organic synthesis.
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid: A closely related compound with a different double bond position.
Propriétés
Formule moléculaire |
C12H15BrO3 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,7-11(14)15)9-6-8(13)4-5-10(9)16-3/h4-6H,7H2,1-3H3,(H,14,15) |
Clé InChI |
LXIGQTJJBLBZGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)O)C1=C(C=CC(=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)

![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)



![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)


![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)

